molecular formula C5H13Br2N3OS B12734377 Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide CAS No. 99515-93-2

Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide

Cat. No.: B12734377
CAS No.: 99515-93-2
M. Wt: 323.05 g/mol
InChI Key: JKECSQQISISPDT-UHFFFAOYSA-N
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Description

Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pseudourea moiety, an acetamidoethyl group, and a thio group, all of which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide typically involves multiple steps, starting with the preparation of the acetamidoethyl precursor. One common method involves the reaction of 2-acetamidoethylamine with thiourea under controlled conditions to form the desired pseudourea derivative. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The final product is then isolated as a dihydrobromide salt through crystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thio group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, its pseudourea moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Pseudourea, 2-(2-acetamidoethyl)-2-thio-, dihydrobromide can be compared with other similar compounds, such as:

Properties

CAS No.

99515-93-2

Molecular Formula

C5H13Br2N3OS

Molecular Weight

323.05 g/mol

IUPAC Name

2-acetamidoethyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C5H11N3OS.2BrH/c1-4(9)8-2-3-10-5(6)7;;/h2-3H2,1H3,(H3,6,7)(H,8,9);2*1H

InChI Key

JKECSQQISISPDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(=N)N.Br.Br

Origin of Product

United States

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